molecular formula C13H10N4 B15291418 2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile

2,2'-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile

Cat. No.: B15291418
M. Wt: 222.24 g/mol
InChI Key: FSRAEODISFTDFP-UHFFFAOYSA-N
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Description

2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and two acetonitrile groups at positions 2 and 2’. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

The synthesis of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The general synthetic route can be summarized as follows:

    Cyclocondensation: 1,3-dicarbonyl compounds react with phenylhydrazine in the presence of iodine to form the pyrazole ring.

    Substitution: The resulting pyrazole derivative undergoes substitution reactions to introduce the acetonitrile groups at positions 2 and 2’.

Chemical Reactions Analysis

2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the acetonitrile groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile include other pyrazole derivatives such as:

The uniqueness of 2,2’-(3-phenyl-1H-pyrazole-1,4-diyl)diacetonitrile lies in its specific substitution pattern and the presence of acetonitrile groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H10N4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[1-(cyanomethyl)-3-phenylpyrazol-4-yl]acetonitrile

InChI

InChI=1S/C13H10N4/c14-7-6-12-10-17(9-8-15)16-13(12)11-4-2-1-3-5-11/h1-5,10H,6,9H2

InChI Key

FSRAEODISFTDFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CC#N)CC#N

Origin of Product

United States

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